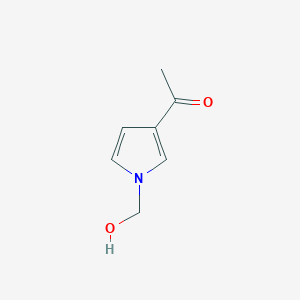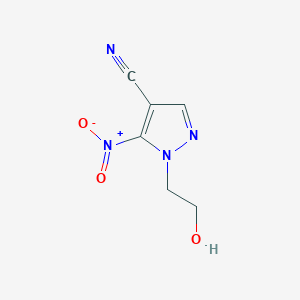
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group, a nitro group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydroxyethyl hydrazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The nitro group is introduced via nitration using nitric acid or a nitrating mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile.
Reduction: 1-(2-Hydroxyethyl)-5-amino-1H-pyrazole-4-carbonitrile.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyethyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-imidazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
91650-11-2 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-5-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N4O3/c7-3-5-4-8-9(1-2-11)6(5)10(12)13/h4,11H,1-2H2 |
Clé InChI |
BIYBDVQIPQTBAD-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=C1C#N)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


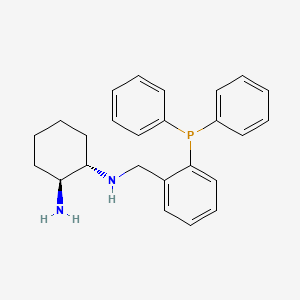

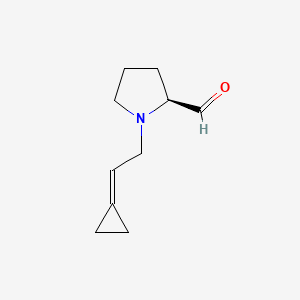
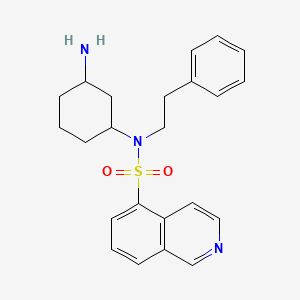
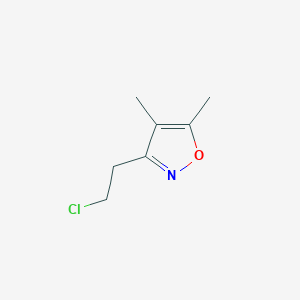


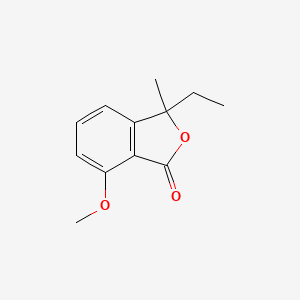
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
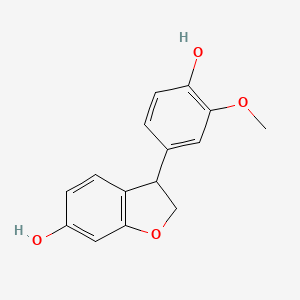

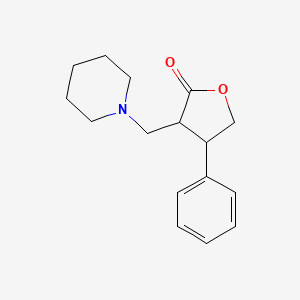
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
